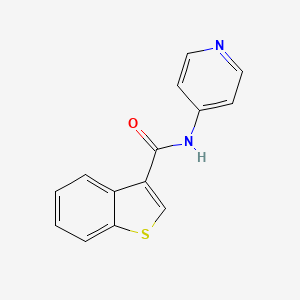![molecular formula C17H16ClN3S2 B4681029 4-(2-chlorophenyl)-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4681029.png)
4-(2-chlorophenyl)-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol
Descripción general
Descripción
4-(2-chlorophenyl)-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol, also known as CTMT, is a chemical compound that has been widely studied in the field of medicinal chemistry. It is a member of the triazole family of compounds, which have been found to have a wide range of biological activities, including antifungal, antibacterial, and anticancer properties.
Aplicaciones Científicas De Investigación
4-(2-chlorophenyl)-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol has been extensively studied for its potential as an anticancer agent. Several studies have shown that this compound has cytotoxic effects on various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells, which is a crucial mechanism for preventing cancer growth and metastasis.
Mecanismo De Acción
The exact mechanism of action of 4-(2-chlorophenyl)-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are crucial for cancer cell survival and proliferation. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, this compound has been found to downregulate the expression of certain genes that are involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been reported to have several biochemical and physiological effects, including the induction of oxidative stress and the inhibition of cell migration and invasion. This compound has also been found to modulate the expression of certain cytokines and growth factors, which are involved in inflammation and angiogenesis, two processes that are critical for cancer development and progression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-(2-chlorophenyl)-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol is its high potency and selectivity for cancer cells, which makes it a promising candidate for cancer therapy. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, more research is needed to determine the optimal dosage and administration route for this compound in humans.
Direcciones Futuras
There are several potential future directions for research on 4-(2-chlorophenyl)-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol. One area of interest is the development of more efficient synthesis methods that can produce this compound in larger quantities and with higher purity. Another area of research is the investigation of this compound's potential as a combination therapy with other anticancer agents. Additionally, more studies are needed to determine the safety and efficacy of this compound in vivo, as well as its potential for use in other diseases besides cancer, such as fungal infections and autoimmune disorders.
Conclusion:
In summary, this compound is a promising compound with potential applications in cancer therapy and other areas of medicine. Its high potency and selectivity for cancer cells make it an attractive candidate for further research, and its mechanism of action and biochemical effects provide insight into its potential therapeutic benefits. However, more research is needed to fully understand the properties and limitations of this compound, and to determine its optimal use in clinical settings.
Propiedades
IUPAC Name |
4-(2-chlorophenyl)-3-[(2-methylphenyl)methylsulfanylmethyl]-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3S2/c1-12-6-2-3-7-13(12)10-23-11-16-19-20-17(22)21(16)15-9-5-4-8-14(15)18/h2-9H,10-11H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDCKXVYPTHFORY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSCC2=NNC(=S)N2C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-butyl-3-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide](/img/structure/B4680965.png)
![3,5-dimethyl-N-[1-(4-propylphenyl)ethyl]-4-isoxazolecarboxamide](/img/structure/B4680968.png)
![ethyl 2-{[(1-isopropyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4680972.png)
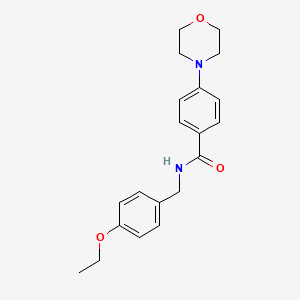

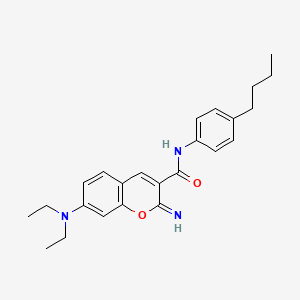
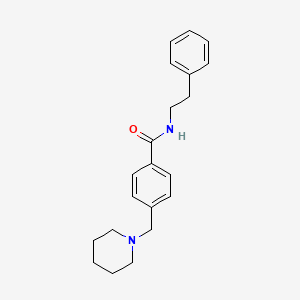
![1-[(2-fluorophenoxy)acetyl]-4-(phenylsulfonyl)piperazine](/img/structure/B4681008.png)
![methyl 2-{[(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetyl]amino}benzoate](/img/structure/B4681014.png)
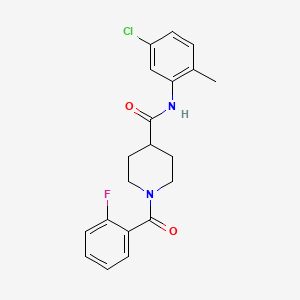
![6,6-dimethyl-2-(trifluoromethyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B4681018.png)
![2-{2-[4-(2-thienylcarbonyl)-1-piperazinyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4681022.png)
![3-{2-[2-(2-anilino-2-oxoethoxy)-5-bromobenzylidene]hydrazino}benzoic acid](/img/structure/B4681023.png)
